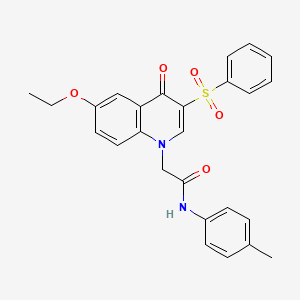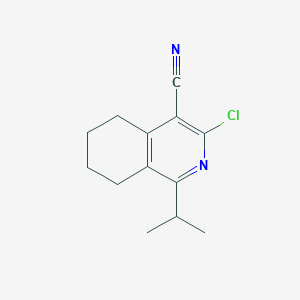
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are increasingly being adopted to minimize environmental impact and improve sustainability.
化学反応の分析
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated potential antitumor and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The compound’s antitumor effects could be related to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
2-aminobenzothiazole: Known for its antimicrobial and antitumor activities.
4-methylbenzothiazole: Exhibits similar biological activities but with different potency and selectivity.
6-methoxybenzothiazole:
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific substitution pattern on the benzothiazole ring can influence its interaction with molecular targets, potentially leading to enhanced efficacy and selectivity in various applications.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-4-9-14-15(11(10)2)18-17(22-14)19-16(20)12-5-7-13(21-3)8-6-12/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACVHECYKCWWCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2362819.png)

![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B2362822.png)


![N-(5-chloro-2-cyanophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2362826.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2362833.png)



![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/new.no-structure.jpg)
